![molecular formula C23H24N2OSi B15201049 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole is a chemical compound with a complex structure that includes aromatic rings and a silyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole typically involves the reaction of benzimidazole with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Tetrabutylammonium fluoride (TBAF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups at the silyl ether position.
Scientific Research Applications
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole involves its interaction with specific molecular targets. The silyl ether group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic rings in the structure may also play a role in binding to biological targets, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-2H-benzimidazole
- 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-imidazole
Uniqueness
5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole is unique due to its specific combination of a silyl ether group and benzimidazole core. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C23H24N2OSi |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3H-benzimidazol-5-yloxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C23H24N2OSi/c1-23(2,3)27(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-18-14-15-21-22(16-18)25-17-24-21/h4-17H,1-3H3,(H,24,25) |
InChI Key |
MHQMRDMLHMNCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)


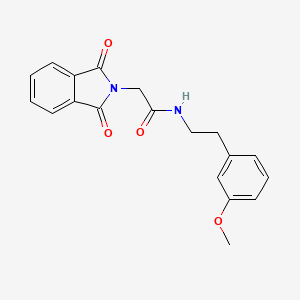
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)

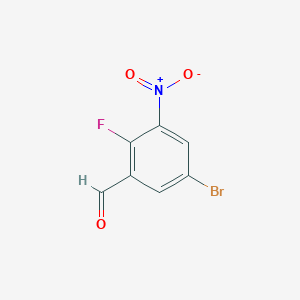

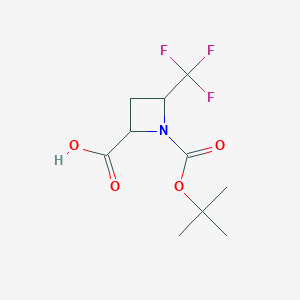
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
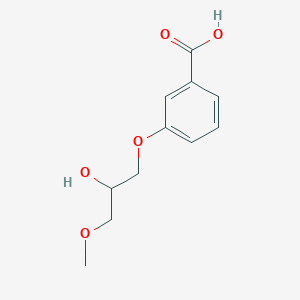
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
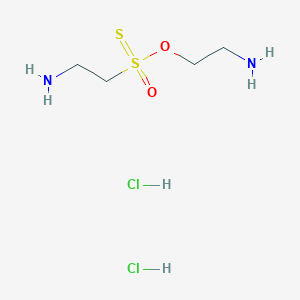
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
